![molecular formula C10H15NO6 B14473181 Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate CAS No. 70791-71-8](/img/structure/B14473181.png)
Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate is an organic compound with the molecular formula C9H15NO6. This compound is known for its unique structure, which includes both ester and imine functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethyl oxalate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-ethoxy-2-iminoacetate: Similar structure but lacks the oxobutanoate moiety.
Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate: Similar ester group but different overall structure.
Uniqueness
Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate is unique due to its combination of ester and imine functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
70791-71-8 |
|---|---|
Formule moléculaire |
C10H15NO6 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
ethyl 2-(2-ethoxy-2-oxoethoxy)imino-3-oxobutanoate |
InChI |
InChI=1S/C10H15NO6/c1-4-15-8(13)6-17-11-9(7(3)12)10(14)16-5-2/h4-6H2,1-3H3 |
Clé InChI |
CXDZSOHRZSGCOE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CON=C(C(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


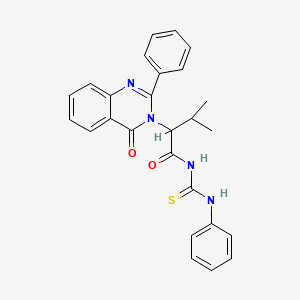
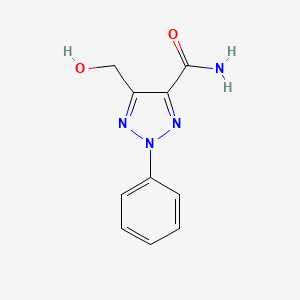
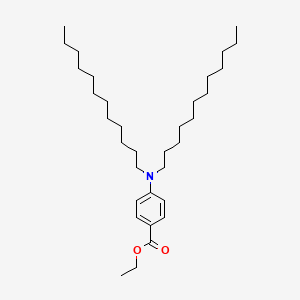
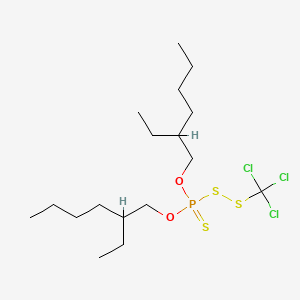
silane](/img/structure/B14473125.png)
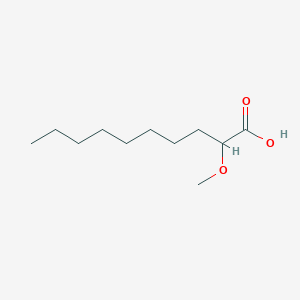
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
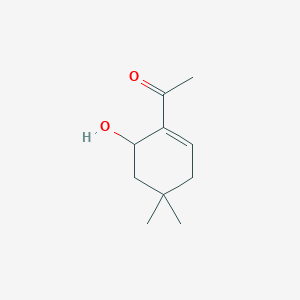
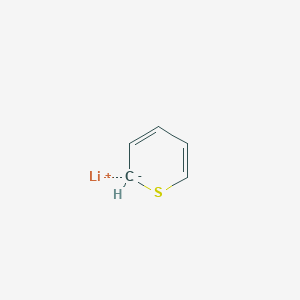

![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
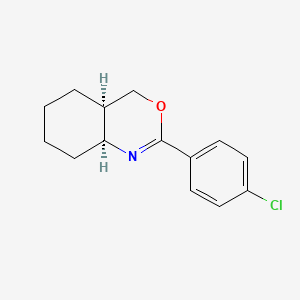
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)

